ARS-1323-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

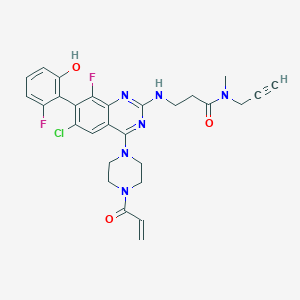

3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCFZQSNDSLLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClF2N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of ARS-1323-alkyne: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1323-alkyne is a powerful chemical probe designed for the study of KRAS G12C, a specific mutant of the KRAS protein frequently implicated in various cancers. This molecule serves as a covalent inhibitor that selectively targets the cysteine residue at position 12 of the KRAS G12C mutant. Its integrated alkyne functional group enables the use of "click chemistry," a versatile tool for attaching reporter molecules such as fluorophores or biotin, thereby facilitating the visualization and quantification of target engagement both in vitro and in cellular contexts. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by experimental data and detailed protocols to aid researchers in its effective application.

Core Mechanism of Action

This compound functions as a highly specific, covalent inhibitor of the KRAS G12C mutant protein. Its mechanism can be dissected into several key stages:

-

Selective Recognition and Binding: this compound is designed to specifically recognize and bind to a novel, inducible pocket on the KRAS G12C protein known as the Switch-II pocket (S-IIP). This binding is state-dependent, with the inhibitor preferentially targeting the inactive, GDP-bound conformation of KRAS G12C.[1]

-

Covalent Modification: Upon binding, the electrophilic acrylamide "warhead" of this compound is positioned in close proximity to the mutant cysteine-12 residue. This facilitates a Michael addition reaction, resulting in the formation of a stable, covalent bond between the inhibitor and the protein.

-

Allosteric Inhibition: The covalent modification of cysteine-12 by this compound locks the KRAS G12C protein in its inactive, GDP-bound state.[2] This allosterically prevents the exchange of GDP for GTP, a critical step for KRAS activation. By trapping KRAS G12C in this inactive conformation, this compound effectively blocks its interaction with downstream effector proteins.

-

Inhibition of Downstream Signaling: Activated KRAS normally signals through various downstream pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. By preventing KRAS G12C activation, this compound leads to the suppression of these key oncogenic signaling cascades.

Data Presentation

| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| ARS-1620 | KRAS G12C | Antiproliferative | > 20 | CT26 (mouse, KRAS G12D) | [3] |

| ARS-1620 | KRAS G12C | Antiproliferative | > 20 | HCT-116 | |

| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | HeLa | |

| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | MIA PaCa-2 | |

| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | NCI-H23 | |

| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | NCI-H358 | |

| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | PANC-1 | |

| ARS-1620 | KRAS G12C | Antiproliferative | Not Specified | SW1990 |

Table 1: Antiproliferative activity of the related compound ARS-1620 in various cell lines.

It is important to note that as a probe, the primary utility of this compound lies in its ability to specifically label and quantify KRAS G12C, rather than its intrinsic antiproliferative potency. A concentration of 10 µM has been effectively used to visualize the covalent modification of KRAS G12C in H358 and MIA PaCa-2 cells.

Mandatory Visualization

This compound covalently modifies inactive KRAS G12C, preventing GTP loading and downstream signaling.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for Target Engagement

This protocol is designed to visualize the covalent modification of KRAS G12C by this compound, resulting in a shift in the protein's electrophoretic mobility.

Materials:

-

KRAS G12C mutant-expressing cells (e.g., NCI-H358, MIA PaCa-2)

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

4-12% Bis-Tris polyacrylamide gels

-

MES or MOPS SDS running buffer

-

Western blot transfer system and membranes

-

Primary antibody against KRAS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed KRAS G12C-expressing cells and grow to 70-80% confluency. Treat cells with 10 µM this compound or vehicle (DMSO) for the desired time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.

-

Electrophoresis: Load equal amounts of protein onto a 4-12% Bis-Tris gel and run according to the manufacturer's instructions.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against KRAS, followed by an HRP-conjugated secondary antibody.

-

Visualization: Develop the blot using a chemiluminescent substrate and image the resulting bands. The this compound-bound KRAS G12C will appear as a higher molecular weight band compared to the unbound protein.

Workflow for detecting KRAS G12C target engagement by this compound using EMSA and Western Blot.

In-Cell Click Chemistry for Imaging Target Occupancy

This protocol outlines the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorescent probe to this compound that is covalently bound to KRAS G12C within cells.

Materials:

-

KRAS G12C mutant-expressing cells

-

This compound

-

Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Cell fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound as described in the EMSA protocol.

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% formaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix:

-

10 µL of 100 mM THPTA

-

10 µL of 20 mM CuSO4

-

10 µL of 300 mM sodium ascorbate

-

Azide-fluorophore to the desired final concentration (e.g., 5 µM)

-

PBS to 1 mL

-

-

Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing and Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the fluorescently labeled KRAS G12C using a fluorescence microscope.

Step-by-step workflow for fluorescently labeling this compound bound to KRAS G12C in cells.

Conclusion

This compound is an indispensable tool for the investigation of KRAS G12C biology. Its covalent and selective nature, combined with the versatility of click chemistry, provides researchers with a robust method for confirming target engagement, quantifying inhibitor binding, and visualizing the subcellular localization of KRAS G12C. The detailed mechanisms and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their efforts to understand and therapeutically target this critical oncogene.

References

- 1. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ARS-1323 (ARS1323) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]

Technical Guide: ARS-1323-alkyne as a Chemical Reporter for KRAS G12C

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of ARS-1323-alkyne, a chemical reporter designed for the study of KRAS G12C, a critical oncogenic mutant. The guide covers its mechanism of action, applications, experimental protocols, and relevant quantitative data, serving as a comprehensive resource for researchers in oncology and drug discovery.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical node in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] For decades, oncogenic KRAS mutants were considered "undruggable" due to their high affinity for GTP and the lack of well-defined binding pockets. The G12C mutation, where glycine is replaced by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal, and pancreatic cancers.[2][3]

A breakthrough in targeting this mutant came with the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue (Cys12).[1][2] ARS-1323 is a novel covalent inhibitor of KRAS G12C. Building upon this scaffold, this compound was developed as a chemical reporter or probe. It retains the core structure for covalent binding but incorporates a terminal alkyne group. This alkyne serves as a versatile chemical handle for "click chemistry," enabling the visualization and quantification of KRAS G12C in various experimental settings.

Mechanism of Action and Engagement

This compound is a covalent inhibitor probe that specifically targets the KRAS G12C mutant protein. It binds covalently to the thiol group of the Cys12 residue located within the Switch-II pocket (S-IIP) of the protein. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways. The alkyne functional group allows for subsequent conjugation to reporter molecules without interfering with the primary binding mechanism.

Quantitative Data

While specific kinetic data for this compound is not extensively published, data from structurally related and precursor KRAS G12C inhibitors provide valuable context for its biochemical and cellular activity.

Table 1: Biochemical Properties of a Related KRAS G12C Inhibitor (Cmpd1)

| Parameter | Value | Method | Reference |

|---|---|---|---|

| kinact/KI | 501 M–1s–1 | Intact Protein LC-MS |

Data for Cmpd1, a closely related precursor to the single enantiomer ARS-1620.

Table 2: Cellular IC50 Values of a Related KRAS G12C Inhibitor (Cmpd1)

| Cell Line | Cancer Type | IC50 (µM) | Method | Reference |

|---|---|---|---|---|

| H358 | NSCLC | 0.64 | Cell Viability Assay | |

| H23 | NSCLC | 0.70 | Cell Viability Assay | |

| H2030 | NSCLC | 0.16 | Cell Viability Assay | |

| MIA PaCa-2 | Pancreatic | 0.12 | Cell Viability Assay |

Data for Cmpd1, a closely related precursor to the single enantiomer ARS-1620.

Table 3: Typical Experimental Concentrations for this compound

| Application | Concentration | Cell Lines | Reference |

|---|

| Covalent Modification Visualization | 10 µM | H358, MIA PaCa-2 | |

Experimental Protocols and Applications

The primary utility of this compound is as a probe for two-step labeling experiments using copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Protocol 1: In-Cell Visualization of KRAS G12C via Click Chemistry

This protocol describes the labeling of KRAS G12C in cells with this compound, followed by fluorescent detection. This method can be used to directly image the subcellular localization of the mutant protein.

-

Cell Culture: Plate KRAS G12C mutant cells (e.g., MIA PaCa-2, H358) and a KRAS wild-type or other mutant cell line (e.g., Panc-1 G12D) as a negative control on appropriate culture plates or coverslips. Allow cells to adhere overnight.

-

Probe Incubation: Treat cells with this compound (e.g., 10 µM in culture medium) for a specified duration (e.g., 2-6 hours) at 37°C. Include a DMSO-treated control.

-

Cell Fixation: Aspirate the medium, wash cells twice with PBS, and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Click Reaction: Prepare a "click" reaction cocktail. A typical cocktail includes:

-

An azide-functionalized fluorophore (e.g., Picolyl Azide Alexa Fluor 647).

-

Copper(II) sulfate (CuSO₄).

-

A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I) species.

-

A copper ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.

-

-

Incubation: Incubate the fixed and permeabilized cells with the click reaction cocktail for 1 hour at room temperature, protected from light.

-

Washing and Staining: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and image using fluorescence or confocal microscopy. The resulting signal from the fluorophore should correlate with the presence of KRAS G12C.

Protocol 2: Target Occupancy Measurement by Electrophoretic Mobility Shift Assay (EMSA)

This protocol allows for the visualization of the covalent modification of KRAS G12C by observing a shift in its electrophoretic mobility.

-

Cell Lysis: Treat KRAS G12C mutant cells with this compound as described above. Lyse the cells in a suitable lysis buffer.

-

Click Reaction in Lysate: Perform a click reaction on the cell lysate by adding an azide-conjugated reporter tag (e.g., TAMRA-N3 or a biotin-azide).

-

Sample Preparation: Denature the protein lysates by adding SDS-PAGE loading buffer and heating.

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Detection:

-

If a fluorescent azide (e.g., TAMRA-N3) was used, visualize the gel directly using a fluorescent gel scanner.

-

If a biotin-azide was used, transfer the proteins to a PVDF membrane (Western blot), probe with a streptavidin-HRP conjugate, and detect using chemiluminescence.

-

-

Analysis: The this compound labeled KRAS G12C will appear as a distinct band. The intensity of this band can be used to quantitatively measure the binding efficiency of the inhibitor.

Protocol 3: Target Engagement Quantification by Mass Spectrometry

Mass spectrometry (MS) provides a highly sensitive and accurate method to confirm covalent modification and quantify target engagement.

-

Sample Preparation: Treat cells or lysates with this compound.

-

Alkylation of Free Cysteines: Alkylate any remaining free (un-bound) Cys12 residues with an alkylating agent like iodoacetamide (IAA).

-

Protein Digestion: Digest the protein samples into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search for the specific tryptic peptide containing Cys12. Quantify the relative abundance of the peptide modified with this compound versus the peptide modified with IAA. The ratio of these two forms provides a precise measure of target occupancy.

KRAS Signaling Pathway Context

KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state. This leads to persistent activation of downstream pro-growth pathways, primarily the RAF-MEK-ERK (MAPK) pathway. This compound covalently modifies Cys12, trapping KRAS G12C in the inactive GDP-bound conformation and preventing its interaction with downstream effectors like RAF, thus inhibiting the signaling cascade.

Conclusion

This compound is a powerful and specific chemical reporter for investigating the biology of KRAS G12C. Its ability to covalently label the mutant protein, combined with the versatility of click chemistry, enables a wide range of applications from high-resolution cellular imaging to precise quantification of target engagement. This probe is an invaluable tool for validating the occupancy of novel KRAS G12C inhibitors, studying mechanisms of drug resistance, and furthering our understanding of this critical oncogenic driver.

References

Unveiling ARS-1323-alkyne: A Technical Guide to a Covalent KRAS G12C Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1323-alkyne is a potent and specific covalent inhibitor of the KRAS G12C mutant protein, a critical oncogenic driver in various cancers. This molecule serves as a valuable chemical probe for researchers studying KRAS G12C biology and developing novel therapeutics. Its key feature is the presence of a terminal alkyne group, which enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for the visualization and quantification of target engagement in cellular and in vitro systems. This guide provides a comprehensive overview of the structure, properties, and experimental applications of this compound.

Structure and Physicochemical Properties

This compound is a derivative of the well-characterized KRAS G12C inhibitor, ARS-1620. The core structure is designed to fit into the Switch-II pocket of the inactive, GDP-bound state of KRAS G12C. The key modification is the incorporation of an alkyne moiety, which allows for its utility as a chemical probe.

| Property | Value | Source |

| Chemical Formula | C28H27ClF2N6O3 | [1] |

| Molecular Weight | 569.0 g/mol | [1] |

| IUPAC Name | 3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide | [1] |

| CAS Number | 2436544-27-1 | [1] |

| Solubility | Soluble in DMSO | MedChemExpress, MedKoo Biosciences |

| Storage (Solid) | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo Biosciences |

| Storage (Solution) | -80°C for up to 6 months; -20°C for up to 1 month (store under nitrogen). | MedChemExpress |

Mechanism of Action

This compound functions as a covalent inhibitor by targeting the mutant cysteine residue at position 12 of the KRAS protein. This covalent modification is specific to the G12C variant. The inhibitor binds to the Switch-II pocket, which is accessible only when KRAS G12C is in its inactive, GDP-bound state. This interaction locks the oncoprotein in an "off" conformation, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of signaling pathways, most notably the MAPK/ERK pathway.

Synthesis

Experimental Protocols

This compound is a versatile tool for various experimental applications aimed at studying KRAS G12C. Below are detailed protocols for its use in assessing target engagement.

In-Cell Target Engagement using Click Chemistry

This protocol describes how to label KRAS G12C in live cells with this compound, followed by lysis and click chemistry with a fluorescent azide reporter for visualization by in-gel fluorescence or western blot.

Materials:

-

H358 or MIA PaCa-2 cells (or other KRAS G12C mutant cell line)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Fluorescent azide (e.g., TAMRA-azide or a Click-iT® Alexa Fluor® azide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

SDS-PAGE reagents and equipment

-

In-gel fluorescence scanner or western blot imaging system

Procedure:

-

Cell Treatment:

-

Plate KRAS G12C mutant cells and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (a final concentration of 10 µM has been reported to be effective) or vehicle (DMSO) for the desired time course (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Click Chemistry Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (20-50 µg of total protein)

-

PBS to a final volume of ~40 µL

-

Fluorescent azide (final concentration of 25-100 µM)

-

CuSO4:ligand premix (prepare a 5 mM CuSO4 and 25 mM THPTA or TBTA solution in water; add to a final concentration of 1 mM CuSO4)

-

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Sample Analysis:

-

Add 4x Laemmli sample buffer to the reaction mixture.

-

Boil the samples for 5 minutes at 95°C.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled KRAS G12C protein using an in-gel fluorescence scanner. Alternatively, transfer the proteins to a PVDF membrane and perform a western blot using an anti-KRAS antibody to confirm the identity of the labeled band.

-

Electrophoretic Mobility Shift Assay (EMSA)

This protocol can be adapted to visualize the covalent modification of recombinant KRAS G12C protein by this compound, resulting in a shift in the protein's electrophoretic mobility.

Materials:

-

Recombinant KRAS G12C protein

-

This compound (stock solution in DMSO)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Native PAGE gel and electrophoresis system

-

Protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine recombinant KRAS G12C protein with this compound at various molar ratios in the reaction buffer. Include a vehicle control (DMSO).

-

Incubate the reactions for a defined period (e.g., 1-2 hours) at room temperature or 37°C.

-

-

Native PAGE:

-

Add native sample buffer to the reactions.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.

-

-

Visualization:

-

Stain the gel with a suitable protein stain.

-

Destain the gel and visualize the protein bands. A shift in the mobility of the KRAS G12C protein treated with this compound compared to the untreated control indicates covalent modification.

-

Resistance Mechanisms

A critical consideration when using KRAS G12C inhibitors, including probes like this compound, is the potential for adaptive resistance. This can occur through several mechanisms, including:

-

Feedback Reactivation: Inhibition of the MAPK pathway can lead to feedback reactivation of upstream signaling, such as through receptor tyrosine kinases (RTKs). This can increase the pool of GTP-bound KRAS, which is not a target for this compound.

-

Wild-Type RAS Activation: Feedback mechanisms can also lead to the activation of wild-type RAS isoforms (e.g., HRAS, NRAS), bypassing the inhibition of KRAS G12C.

Understanding these resistance mechanisms is crucial for interpreting experimental results and for the development of effective combination therapies.

Conclusion

This compound is an indispensable tool for the study of KRAS G12C. Its ability to covalently modify its target, coupled with the versatility of click chemistry, allows for robust and sensitive detection of target engagement in a variety of experimental settings. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this probe in their investigations of KRAS G12C-driven cancers.

References

An In-depth Technical Guide to the Covalent Binding of ARS-1323-alkyne to Cys12 of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism and experimental validation of the covalent interaction between ARS-1323-alkyne and the cysteine-12 (Cys12) residue of the KRAS G12C mutant oncoprotein. This compound serves as a critical chemical probe for studying the biology of this important cancer target and for the development of novel therapeutics.

Mechanism of Covalent Modification

ARS-1323 is a potent and specific covalent inhibitor of the KRAS G12C mutant.[1][2] It is a racemic mixture of ARS-1620.[1][2] The alkyne-functionalized derivative, this compound, retains this activity and incorporates a bioorthogonal handle for downstream applications. The molecule is designed to target the GDP-bound, inactive state of KRAS G12C.

The core mechanism involves a targeted covalent reaction with the mutant Cys12 residue, which is located in a "Switch-II" pocket (S-IIP) of the protein.[3] This pocket is accessible in the inactive GDP-bound conformation. The binding of this compound is a two-step process:

-

Non-covalent Binding: The inhibitor initially forms a reversible, non-covalent complex with KRAS G12C in the S-IIP.

-

Irreversible Covalent Bonding: Subsequently, the acrylamide "warhead" of the inhibitor undergoes a Michael addition reaction with the thiol group of Cys12, forming a stable, irreversible covalent bond. This modification locks KRAS G12C in an inactive state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.

This covalent modification can be visualized and quantified using various biochemical and cellular assays, for which this compound is an invaluable tool.

Quantitative Analysis of Inhibitor Potency

| Compound | Parameter | Value | Cell Line / Assay |

| ARS-1620 | IC50 (Cell Viability) | 1.59 µM | NCI-H358 |

| ARS-853 | k_inact/K_I | 76 M⁻¹s⁻¹ | Biochemical Assay |

| Cmpd1 | k_inact/K_I | 501 M⁻¹s⁻¹ | Biochemical Assay |

| Cmpd1 | IC50 (Target Occupancy) | 1.6 µM | H358 |

Table 1: Quantitative data for ARS-1620 and related KRAS G12C covalent inhibitors. Cmpd1 is a patented KRAS G12C inhibitor with a similar scaffold. ARS-853 is an earlier generation covalent inhibitor.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research settings. The following are representative protocols for key experiments.

Cellular Target Engagement using Click Chemistry and Western Blot

This protocol details the treatment of KRAS G12C-mutant cells with this compound, followed by lysis, click chemistry with a fluorescent azide, and detection of the labeled KRAS G12C by western blot.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Fluorescent azide (e.g., TAMRA-N3, Alexa Fluor 647 Azide)

-

Click chemistry reaction buffer components:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Primary antibody against KRAS

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 4 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

Click Chemistry Reaction:

-

In a microfuge tube, combine 20-30 µg of protein lysate with the click chemistry reaction components. A typical reaction mixture may include:

-

Protein lysate

-

Fluorescent azide (e.g., 10 µM final concentration)

-

TCEP (1 mM final concentration)

-

TBTA (100 µM final concentration)

-

CuSO₄ (1 mM final concentration)

-

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

SDS-PAGE and Western Blotting:

-

Quench the click reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against KRAS.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using an ECL substrate. The fluorescently labeled KRAS G12C can also be detected using a suitable fluorescence imager before ECL detection.

-

Fluorescence Polarization (FP) Competition Assay

This biochemical assay measures the ability of a non-fluorescent inhibitor to compete with a fluorescently labeled probe for binding to KRAS G12C. A fluorescent derivative of ARS-1323 would be required for this assay.

Materials:

-

Purified, recombinant KRAS G12C protein

-

Fluorescently labeled ARS-1323 derivative (e.g., ARS-1323-BODIPY FL)

-

Non-labeled this compound

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

-

384-well, low-volume, black plates

Procedure:

-

Assay Setup:

-

Prepare a solution of recombinant KRAS G12C and the fluorescent ARS-1323 probe in the assay buffer at concentrations optimized for a stable FP signal.

-

Prepare a serial dilution of the non-labeled this compound competitor.

-

-

Competition Reaction:

-

In a 384-well plate, add the KRAS G12C/fluorescent probe mixture to each well.

-

Add the serially diluted non-labeled this compound to the wells. Include controls with no competitor.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the FP values against the logarithm of the competitor concentration.

-

Fit the data to a suitable binding model to determine the IC50 of the non-labeled inhibitor.

-

Visualizations

Signaling Pathway Inhibition

References

An In-depth Technical Guide on the Selectivity of ARS-1323-alkyne for the KRAS G12C GDP-bound State

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular basis for the selectivity of KRAS G12C inhibitors, using ARS-1323-alkyne as a key chemical probe. It details the mechanism of action, summarizes relevant quantitative data for this class of inhibitors, and provides detailed experimental protocols for assessing target engagement and functional outcomes.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival.[1] For decades, direct inhibition of KRAS was considered an insurmountable challenge due to its high affinity for GTP and the absence of well-defined binding pockets.[2] The discovery of a specific mutation, G12C (glycine-to-cysteine at codon 12), created a new therapeutic opportunity. This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors.[3]

A breakthrough in this field was the identification of an allosteric pocket, known as the Switch-II Pocket (S-IIP), which is accessible only when KRAS G12C is in its inactive, guanosine diphosphate (GDP)-bound state.[4][5] Inhibitors designed to bind this pocket exhibit high selectivity for the mutant protein in its inactive conformation. This compound is a crucial research tool derived from this class of inhibitors; it functions as a specific chemical reporter to visualize and quantify the occupancy of KRAS G12C by other non-alkyne bearing inhibitors in living cells.

Mechanism of Selectivity: Conformation is Key

The activity of KRAS is governed by a cycle of binding to either GDP (inactive state) or GTP (active state). This cycling is regulated by two main families of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins, such as Son of Sevenless (SOS1), promote the release of GDP, allowing the more abundant cellular GTP to bind, leading to KRAS activation.

-

GTPase Activating Proteins (GAPs): These proteins enhance the intrinsically weak GTP hydrolysis activity of KRAS, converting GTP to GDP and returning the protein to its inactive state.

Oncogenic mutations like G12C impair GAP-mediated GTP hydrolysis, leading to an accumulation of the active, GTP-bound form. However, the intrinsic ability of KRAS G12C to hydrolyze GTP is not eliminated, meaning a dynamic equilibrium exists where a population of the protein is always in the GDP-bound state.

Covalent inhibitors targeting KRAS G12C, such as the parent compounds of this compound, exploit this dynamic. Their selectivity is based on two core principles:

-

Allele-Specificity: The inhibitor forms a covalent bond with the thiol group of the mutated cysteine at position 12, ensuring it does not bind to wild-type KRAS which has a glycine at this position.

-

Conformational Selectivity: The binding site, the Switch-II Pocket (S-IIP), is only open and accessible for inhibitor binding when KRAS G12C is in the GDP-bound conformation.

By binding to this pocket, the inhibitor locks KRAS G12C in an inactive state, preventing GEF-mediated nucleotide exchange and subsequent activation. This compound, as a probe, works on this same principle, allowing it to specifically label unoccupied, GDP-bound KRAS G12C molecules.

Quantitative Data for KRAS G12C Covalent Inhibitors

While specific kinetic data for this compound is not extensively published, data from its precursors, ARS-853 and ARS-1620, provide critical insight into the binding properties of this inhibitor class. These compounds share the same mechanism of targeting the GDP-bound state.

| Parameter | Inhibitor | Value | Assay Condition | Reference |

| Covalent Modification Rate (kobs/[I]) | ARS-1620 | 1,100 ± 200 M-1s-1 | Biochemical assay | |

| Dissociation Constant (Kd) | ARS-853 | 36.0 ± 0.7 µM | Stopped-flow fluorescence spectroscopy (at 5°C) | |

| Inhibition Constant (Ki) | ARS-853 | ~200 µM | Biochemical assay |

Note: ARS-1620 demonstrated a covalent modification rate approximately 10-fold higher than ARS-853. ARS-1323 is the racemate of ARS-1620.

Experimental Protocols

This compound is primarily used as a probe in target engagement and occupancy studies. Below are detailed protocols for key experiments to characterize the selectivity and efficacy of KRAS G12C inhibitors.

This assay quantitatively measures the binding of a test inhibitor to KRAS G12C in cells by using this compound to label any remaining unbound protein.

-

Objective: To determine the in-cell target occupancy of a non-alkyne KRAS G12C inhibitor.

-

Materials:

-

KRAS G12C mutant cell line (e.g., H358, MIA PaCa-2).

-

Test inhibitor and vehicle control (e.g., DMSO).

-

This compound probe.

-

Lysis buffer (e.g., RIPA with protease/phosphatase inhibitors).

-

Click chemistry reagents: Azide-fluorophore conjugate (e.g., TAMRA-N3), copper(II) sulfate, reducing agent (e.g., sodium ascorbate), ligand (e.g., TBTA).

-

SDS-PAGE and in-gel fluorescence imaging system.

-

-

Procedure:

-

Cell Treatment: Plate H358 or MIA PaCa-2 cells. Treat with various concentrations of the test inhibitor or vehicle for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Harvest and lyse the cells on ice. Quantify the total protein concentration of the lysates.

-

Probe Labeling: Incubate a standardized amount of protein lysate with a saturating concentration of this compound (e.g., 10 µM) to label all unoccupied KRAS G12C proteins.

-

Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the azide-fluorophore, copper sulfate, and reducing agent to the lysate. Incubate in the dark.

-

Analysis: Separate the proteins by SDS-PAGE. Visualize and quantify the fluorescently labeled KRAS G12C band using an in-gel fluorescence scanner. The signal intensity is inversely proportional to the occupancy of the test inhibitor.

-

This functional assay measures the biological consequence of KRAS G12C inhibition by assessing the phosphorylation status of a key downstream effector, ERK.

-

Objective: To determine the IC50 of an inhibitor for downstream KRAS signaling.

-

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358).

-

Test inhibitor.

-

Lysis buffer, SDS-PAGE equipment, and PVDF membranes.

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2.

-

HRP-conjugated secondary antibody and ECL detection reagents.

-

-

Procedure:

-

Cell Treatment: Seed NCI-H358 cells and treat with a dose range of the inhibitor for the desired time.

-

Protein Extraction: Lyse cells, collect supernatants, and quantify protein concentration.

-

Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate with primary anti-p-ERK antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL reagents for visualization.

-

-

Analysis:

-

Quantify the band intensities for p-ERK.

-

Strip the membrane and re-probe for total ERK as a loading control.

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized data against inhibitor concentration to calculate the IC50 value.

-

-

This biophysical method provides direct evidence of covalent modification by detecting the mass increase of the target protein upon inhibitor binding.

-

Objective: To confirm the covalent binding and stoichiometry of an inhibitor to KRAS G12C.

-

Materials:

-

Purified recombinant KRAS G12C protein.

-

Test inhibitor.

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5).

-

Liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis.

-

-

Procedure:

-

Reaction: Prepare a solution of purified KRAS G12C (e.g., 5-10 µM). Add the inhibitor at various molar ratios (e.g., 1:1, 1:5) and include a vehicle control. Incubate for a defined period (e.g., 1-4 hours) at room temperature.

-

Quenching & Desalting: Stop the reaction by adding formic acid. Quickly desalt the sample using a suitable reversed-phase column.

-

LC-MS Analysis: Inject the sample onto the LC-MS system. Acquire mass spectra across the appropriate m/z range for the intact protein.

-

Data Analysis: Deconvolute the raw mass spectra to determine the mass of the protein. Compare the mass of the treated protein with the control to identify the mass shift corresponding to the inhibitor adduct.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]

- 4. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of ARS-1323-alkyne

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the in vitro characterization of ARS-1323-alkyne, a covalent chemical probe for the KRAS G12C mutant protein. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable research tool designed to covalently modify the cysteine residue of the KRAS G12C mutant.[1] This specific mutation is a key driver in several cancers. The molecule contains an alkyne group, enabling its use in click chemistry reactions for visualization and quantification of target engagement.[2] this compound binds to the Switch-II pocket (S-IIP) of KRAS G12C in its inactive, GDP-bound state, effectively trapping the protein in this conformation and providing a direct measure of target occupancy.[1][2]

Mechanism of Action

The KRAS protein cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation allows for covalent targeting of the mutant cysteine. This compound specifically recognizes and reacts with the cysteine at position 12 of KRAS G12C, forming an irreversible covalent bond. This modification occurs when KRAS G12C is in the GDP-bound state, as the Switch-II pocket is accessible in this conformation. By covalently labeling KRAS G12C, this compound serves as a reporter for the nucleotide state of the protein in living cells.[2][3]

Quantitative Data

Table 1: Biochemical and Biophysical Data for this compound and Related Compounds

| Parameter | Value | Compound | Assay Method | Reference |

| Binding Site | Switch-II Pocket (S-IIP) | This compound | Not Specified | [1] |

| Target | KRAS G12C | This compound | Not Specified | [1] |

| Reversible Binding Affinity (Ki) | ~200 µM | ARS-853 | In vitro NMR | [4] |

| Covalent Modification Rate (kinact/KI) | 76 M-1s-1 | ARS-853 | Biochemical Assay | [5] |

| Covalent Modification Rate (kinact/KI) | 501 M-1s-1 | Compound 1* | Biochemical Intact Protein LC-MS | [5] |

| Covalent Modification Rate (kobs/[I]) | 1,100 ± 200 M-1s-1 | ARS-1620 | Not Specified | [6] |

*Compound 1 is an advanced KRAS G12C inhibitor from which a similar alkyne probe was derived.[5]

Experimental Protocols

This compound is primarily used in two key in vitro applications: electrophoretic mobility shift assays (EMSA) to visualize covalent modification and in-cell click chemistry to quantify target occupancy.

Electrophoretic Mobility Shift Assay (EMSA) for Covalent Modification

This protocol is designed to visualize the covalent modification of recombinant KRAS G12C by this compound.

Methodology:

-

Protein Preparation: Purify recombinant human KRAS G12C protein.

-

Reaction Setup: In a microcentrifuge tube, combine recombinant KRAS G12C protein with this compound (e.g., 10 µM final concentration) in an appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to allow for covalent modification.

-

Sample Preparation for Electrophoresis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A successful covalent modification will result in a slight increase in the molecular weight of KRAS G12C, leading to a retarded migration (upward shift) on the gel compared to the unmodified control.[1]

In-Cell Target Occupancy Assay via Click Chemistry

This two-step protocol allows for the visualization and quantification of this compound engagement with KRAS G12C within cells.[7][8]

Methodology:

-

Cell Culture: Culture KRAS G12C mutant (e.g., H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines as controls.[1]

-

Probe Treatment: Treat the cells with this compound at a desired concentration (e.g., 10 µM) for a specified duration to allow for target engagement.[1]

-

Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells to allow entry of the click chemistry reagents (e.g., with 0.1% Triton X-100 in PBS).

-

Click Chemistry Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., TAMRA-N3 or picolyl azide Alexa Fluor 647), a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA or THPTA) in a suitable buffer.[1][7][8] Incubate the fixed and permeabilized cells with the click reaction cocktail in the dark.

-

Washing and Staining: Wash the cells thoroughly with PBS to remove unreacted click chemistry reagents. If desired, counterstain with a nuclear stain (e.g., DAPI).

-

Imaging and Analysis: Image the cells using a fluorescence microscope. The fluorescence intensity in the KRAS G12C mutant cells will be proportional to the amount of this compound that has covalently bound to the target protein. This can be quantified to determine target occupancy.[7]

Summary

This compound is a specialized chemical probe for the in vitro and in-cell characterization of the KRAS G12C oncoprotein. While specific kinetic constants for this probe are not widely published, its utility in visualizing covalent modification and quantifying target occupancy through established protocols like EMSA and click chemistry makes it an indispensable tool for researchers in oncology and drug discovery. The provided protocols and background information serve as a guide for the effective application of this compound in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. apexbt.com [apexbt.com]

- 4. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 7. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cellular Uptake and Localization of ARS-1323-Alkyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1323 is a covalent inhibitor that targets the KRAS G12C mutant protein, a key driver in several forms of cancer. The alkyne-modified version, ARS-1323-alkyne, serves as a powerful chemical probe. Its alkyne handle allows for the attachment of reporter molecules, such as fluorophores, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This enables the visualization and quantification of the inhibitor's engagement with its target within a cellular context. This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of this compound, including detailed experimental protocols and data presentation.

Mechanism of Action and Cellular Target

This compound, like its parent compound, is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant. This binding occurs within the switch-II pocket of the KRAS protein, locking it in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways such as the RAF-MEK-ERK cascade, thereby inhibiting cancer cell proliferation. The primary cellular target of this compound is the KRAS G12C oncoprotein.

Cellular Uptake

While specific quantitative data on the cellular uptake kinetics and intracellular concentrations of this compound are not extensively available in the public domain, the compound has been effectively used in cell-based imaging assays, indicating its ability to cross the cell membrane. The uptake mechanism is presumed to be passive diffusion, driven by the concentration gradient, a common characteristic of small molecule inhibitors.

Subcellular Localization and Target Engagement

High-resolution imaging studies have demonstrated that this compound exhibits diffuse staining throughout the cytoplasm in KRAS G12C mutant cells.[2] This localization is consistent with the known cytoplasmic and plasma membrane association of KRAS proteins.

Colocalization with KRAS G12C

Quantitative analysis of the colocalization between this compound and KRAS protein provides strong evidence of target engagement. A two-step labeling procedure, involving treatment with this compound followed by in situ click chemistry with a fluorescent azide, has been used to visualize the probe. Subsequent immunostaining for KRAS allows for the assessment of colocalization.

| Probe | Colocalization with KRAS (Pearson Correlation, r²) | Cell Line | Reference |

| This compound | 0.9 | Mia-Paca-2 | [2] |

This high Pearson correlation coefficient indicates a strong colocalization between the this compound probe and the KRAS protein, signifying specific binding to its intended target.

Experimental Protocols

The following are detailed methodologies for key experiments related to the cellular uptake and localization of this compound.

Cell Culture and Treatment

-

Cell Seeding: Seed KRAS G12C mutant cells (e.g., Mia-Paca-2 or H358) and KRAS wild-type cells (as a negative control) onto glass-bottom dishes or coverslips suitable for microscopy. Culture cells in appropriate media until they reach 50-70% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Cellular Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO₂.

In Situ Click Chemistry for Fluorescence Imaging

This two-step procedure is employed to visualize the intracellular localization of this compound.

-

Cell Fixation: After incubation with this compound, wash the cells three times with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the click chemistry reagents to enter the cell.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following components in order:

-

PBS

-

Fluorescent azide (e.g., Alexa Fluor 647 azide) to a final concentration of 2-5 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 100 mM stock in water).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 10 mM stock in DMSO).

-

Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM (from a 100 mM stock in water).

-

Note: The final concentrations may require optimization.

-

-

Click Reaction: Wash the permeabilized cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted click chemistry reagents.

Immunofluorescence Staining for KRAS

-

Blocking: After the click chemistry reaction and washing, block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for KRAS (pan-KRAS or a conformation-specific antibody) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (with a fluorophore spectrally distinct from the one used in the click reaction) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

Confocal Microscopy and Image Analysis

-

Image Acquisition: Acquire images using a confocal microscope equipped with appropriate lasers and filters for the chosen fluorophores and DAPI. Capture Z-stacks to ensure the entire cell volume is imaged.

-

Image Analysis:

-

Qualitative Assessment: Visually inspect the images to determine the subcellular localization of the this compound signal and its spatial relationship with the KRAS immunofluorescence signal.

-

Quantitative Colocalization Analysis: Use image analysis software (e.g., ImageJ with the JACoP plugin, or other specialized software) to calculate a Pearson correlation coefficient (Rr) to quantify the degree of colocalization between the this compound and KRAS signals. An Rr value close to +1 indicates strong positive colocalization.

-

Visualizations

The following diagrams illustrate the key processes involved in the study of this compound's cellular uptake and localization.

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for visualizing this compound localization.

Caption: Logical relationship of findings for this compound.

References

Methodological & Application

Protocol for ARS-1323-Alkyne Click Chemistry in Live Cells: A Detailed Guide for Target Engagement and Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-1323 is a covalent inhibitor that specifically targets the G12C mutant of KRAS, a critical oncogene in various cancers.[1][2] The addition of an alkyne group to ARS-1323 creates a powerful chemical probe, ARS-1323-alkyne, enabling the visualization and quantification of target engagement in living cells through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3][4][5] This application note provides detailed protocols for utilizing this compound for both fluorescence imaging and quantitative proteomic analysis of KRASG12C in live cells.

Principle

The protocol involves a two-step procedure. First, live cells are treated with this compound, which covalently binds to the cysteine residue of KRASG12C. Following this incubation, an azide-modified reporter molecule (e.g., a fluorescent dye or biotin) is introduced to the cells. In the presence of a copper(I) catalyst, the alkyne group on ARS-1323 and the azide group on the reporter molecule undergo a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage. This "click" reaction allows for the specific labeling of the this compound-bound proteins, which can then be visualized by fluorescence microscopy or enriched for identification and quantification by mass spectrometry.

Signaling Pathway of KRASG12C

The KRAS protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation leads to constitutive activation of KRAS, driving oncogenesis. This compound covalently binds to the inactive, GDP-bound state of KRASG12C, preventing its activation and downstream signaling.

Caption: KRASG12C Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing this compound and similar KRASG12C inhibitors to assess target engagement.

| Parameter | Cell Line | Inhibitor Concentration | Method | Result | Reference |

| Target Occupancy | H358 | 10 µM this compound | EMSA & Click Chemistry | Visualization of covalent modification | |

| Target Engagement | MIA PaCa-2 | Various doses | Fluorescence Microscopy | Co-localization with KRAS | |

| Target Engagement | NCI-H2122 Xenograft | AZD4625 (RASG12C inhibitor) | Mass Spectrometry | 89.6% engagement after 6h | |

| RASG12C Expression | NSCLC Tumors | N/A | Mass Spectrometry | 127–2012 amol/µg |

Experimental Protocols

Materials and Reagents

-

Cell Lines: KRASG12C mutant cell lines (e.g., H358, MIA PaCa-2) and KRAS wild-type control cell lines.

-

This compound: Stock solution in DMSO.

-

Azide-Reporter Probe:

-

For Fluorescence Microscopy: Picolyl azide-Alexa Fluor 647 or similar fluorescent azide.

-

For Proteomics: Biotin-azide or cleavable biotin-azide.

-

-

Click Chemistry Reagents:

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

-

Reducing agent: Sodium ascorbate

-

-

Buffers and Media: Cell culture medium, PBS, wash buffers.

-

Fixative (for microscopy): 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer (for microscopy): 0.1% Triton X-100 in PBS.

-

Blocking Buffer (for microscopy): 1% BSA in PBS.

-

Lysis Buffer (for proteomics): RIPA buffer or similar, with protease and phosphatase inhibitors.

-

Streptavidin beads (for proteomics).

Experimental Workflow

Caption: General experimental workflow for this compound click chemistry.

Protocol 1: Fluorescence Microscopy for Visualization of Target Engagement

-

Cell Seeding: Seed KRASG12C mutant cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

This compound Treatment: Treat cells with 10 µM this compound in complete cell culture medium for 2-4 hours at 37°C. Include a vehicle control (DMSO).

-

Wash: Gently wash the cells three times with warm PBS to remove unbound this compound.

-

Live-Cell Click Reaction:

-

Prepare a fresh click reaction cocktail in PBS. A typical cocktail includes:

-

25 µM Picolyl azide-Alexa Fluor 647

-

50 µM CuSO₄

-

250 µM BTTAA (ligand)

-

2.5 mM Sodium Ascorbate (add last to initiate the reaction)

-

-

Incubate the cells with the click reaction cocktail for 5-10 minutes at room temperature, protected from light.

-

-

Wash: Wash the cells three times with PBS.

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular antibody staining).

-

-

Immunostaining (Optional):

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against KRAS or other proteins of interest.

-

Wash and incubate with a secondary antibody conjugated to a different fluorophore.

-

-

Imaging: Mount the coverslips and image the cells using a confocal or fluorescence microscope.

Protocol 2: Quantitative Proteomics for Target Identification

-

Cell Culture and Treatment: Grow KRASG12C mutant cells in a T75 flask to 80-90% confluency. Treat with 10 µM this compound or DMSO for 2-4 hours.

-

Wash: Harvest the cells, wash three times with cold PBS by centrifugation to remove unbound probe.

-

Cell Lysis: Lyse the cell pellet with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Click Reaction in Lysate:

-

To the cell lysate, add the following components for the click reaction:

-

100 µM Biotin-azide

-

1 mM CuSO₄

-

5 mM THPTA (ligand)

-

1 mM Sodium Ascorbate

-

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Protein Precipitation: Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.

-

Enrichment of Biotinylated Proteins:

-

Resuspend the protein pellet in a buffer containing SDS.

-

Incubate the lysate with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins.

-

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Identify and quantify the enriched proteins using a suitable proteomics software pipeline. Compare the abundance of proteins in the this compound treated sample to the DMSO control to identify specific targets.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for studying the engagement of this covalent inhibitor with its target, KRASG12C, in a cellular context. The detailed protocols provided herein will enable researchers to visualize the subcellular localization of KRASG12C and to identify and quantify its binding partners, thereby facilitating a deeper understanding of its mechanism of action and the development of more effective cancer therapies.

References

Application Notes and Protocols for ARS-1323-alkyne Labeling of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS protein, particularly with the G12C mutation, is a critical target in cancer therapy. The development of covalent inhibitors that specifically target the cysteine residue at position 12 has marked a significant breakthrough. ARS-1323-alkyne is a covalent inhibitor probe designed to bind to the Switch-II pocket of the KRAS G12C mutant protein. This application note provides a detailed protocol for the labeling of KRAS G12C with this compound, followed by copper-catalyzed click chemistry (CuAAC) for visualization and analysis. This method allows for the quantitative measurement of inhibitor binding efficiency and target occupancy, providing a valuable tool for drug development and the study of KRAS G12C biology.[1][2]

Introduction

The KRAS oncogene is a GTPase that functions as a molecular switch in signaling pathways controlling cell growth and proliferation.[3] The G12C mutation results in a constitutively active protein, leading to uncontrolled cell division and tumorigenesis.[4] Covalent inhibitors, such as those from the ARS family, bind to the mutant cysteine residue, locking KRAS G12C in an inactive, GDP-bound state.

This compound is a probe that enables the investigation of this covalent interaction. By treating cells with this compound, the probe covalently binds to KRAS G12C. The alkyne group on the probe then serves as a handle for a subsequent click chemistry reaction with an azide-modified reporter molecule, such as a fluorescent dye or biotin. This two-step approach allows for sensitive and specific detection of the labeled KRAS G12C protein. This technique is instrumental in validating target engagement, determining inhibitor potency, and can be adapted for various downstream applications including fluorescence microscopy, flow cytometry, and mass spectrometry-based proteomics.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the KRAS G12C signaling pathway and the experimental workflow for this compound labeling.

Caption: Covalent inhibition of KRAS G12C by this compound.

Caption: Step-by-step experimental workflow for KRAS G12C labeling.

Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, providing a reference for the expected outcomes of labeling experiments.

Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors

| Parameter | Description | Value | Cell Line | Reference Method |

|---|---|---|---|---|

| kinact/Ki | Second-order rate constant for covalent modification. Measures the efficiency of inactivation. | 501 M⁻¹s⁻¹ (for a similar covalent inhibitor) | - | Biochemical Assay |

| NanoBRET™ IC₅₀ | Concentration for 50% inhibition of tracer binding in live cells. | 50 nM (representative value) | HEK293 | NanoBRET™ Assay |

| pERK IC₅₀ | Concentration for 50% inhibition of ERK phosphorylation. | 75 nM (representative value) | NCI-H358 | Western Blot |

| GI₅₀ | Concentration for 50% inhibition of cell growth. | 100 nM (representative value) | NCI-H358 | Cell Viability Assay |

Table 2: Mass Spectrometry Data for KRAS G12C Target Engagement

| Parameter | Description | Value | Sample Type | Reference Method |

|---|---|---|---|---|

| Target Occupancy | Percentage of KRAS G12C covalently modified by the inhibitor. | Dose-dependent | Tumor Biopsies | Immunoaffinity 2D-LC-MS/MS |

| Sensitivity | Limit of detection for free and inhibitor-bound KRAS G12C. | 0.08 fmol/µg of total protein | Human Tumor Samples | Immunoaffinity 2D-LC-MS/MS |

| Intra-assay CV | Coefficient of variation within a single assay run. | 4% | Mouse Tumor Samples | Automated LC-MS |

| Inter-assay CV | Coefficient of variation between different assay runs. | 6% | Mouse Tumor Samples | Automated LC-MS |

Experimental Protocols

Protocol 1: In-Cell Labeling of KRAS G12C with this compound

This protocol describes the treatment of KRAS G12C-mutant cells with the this compound probe.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

-

Cell Culture: Plate KRAS G12C mutant cells in a suitable format (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.

-

Treatment: Prepare the desired concentrations of this compound by diluting the DMSO stock solution in pre-warmed complete cell culture medium. A typical concentration to start with is 10 µM. Include a vehicle control (DMSO only).

-

Remove the existing medium from the cells and add the medium containing this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

-

Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction to attach a reporter molecule (e.g., an azide-functionalized fluorophore) to the alkyne-labeled KRAS G12C protein in the cell lysate.

Materials:

-

This compound labeled cell lysate (from Protocol 1)

-

Azide-reporter probe (e.g., TAMRA-N3, Azide-Alexa Fluor 647) (10 mM stock in DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM stock in water)

-

Copper(II) sulfate (CuSO₄) (20 mM stock in water)

-

Sodium ascorbate (300 mM stock in water, freshly prepared)

-

1.5 mL microcentrifuge tubes

Procedure:

-

In a 1.5 mL microfuge tube, add a specific amount of protein lysate (e.g., 50-100 µg). Adjust the volume with lysis buffer or PBS as needed.

-

Add the azide-reporter probe to a final concentration of 100-200 µM.

-

Add THPTA ligand solution to a final concentration of 1 mM. Vortex briefly.

-

Add CuSO₄ solution to a final concentration of 200 µM. Vortex briefly.

-

Initiate Reaction: Add sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction. Vortex briefly.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

The labeled proteins are now ready for downstream analysis.

Protocol 3: Analysis of Labeled KRAS G12C

A. In-Gel Fluorescence Analysis

Materials:

-

SDS-PAGE loading buffer

-

Protein molecular weight marker

-

SDS-PAGE gels

-

Gel imaging system capable of detecting the chosen fluorophore

Procedure:

-

Add SDS-PAGE loading buffer to the click-labeled lysate, and heat at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.

-

After electrophoresis, scan the gel using a fluorescence gel imager at the appropriate excitation and emission wavelengths for the fluorophore used. A fluorescent band corresponding to the molecular weight of KRAS G12C indicates successful labeling.

-

Optionally, the gel can be subsequently stained with a total protein stain (e.g., Coomassie) or processed for Western blotting to confirm the identity of the labeled band.

B. Mass Spectrometry Analysis

This provides a more precise method for confirming covalent modification and quantifying target engagement.

Procedure:

-

Intact Protein Analysis: The click-labeled protein can be analyzed directly by LC-MS to detect the mass shift corresponding to the addition of the this compound and the reporter molecule.

-

Bottom-Up Proteomics:

-

The protein sample is subjected to proteolytic digestion (e.g., with trypsin).

-

The resulting peptides are analyzed by LC-MS/MS.

-

The analysis will identify the specific peptide containing the modified cysteine-12 residue, confirming the site of covalent binding.

-

The relative abundance of the modified versus unmodified peptide can be quantified to determine the target occupancy.

-

Conclusion

The this compound probe, in conjunction with click chemistry, offers a robust and versatile platform for the study of KRAS G12C. The protocols outlined in this application note provide a framework for researchers to assess the target engagement of covalent inhibitors in a cellular context. These methods are crucial for the preclinical evaluation of novel therapeutic agents targeting KRAS G12C and for advancing our understanding of its role in cancer.

References

Application Notes: ARS-1323-alkyne for Electrophoretic Mobility Shift Assay (EMSA)

Application Notes and Protocols: ARS-1323-alkyne for High-Content Imaging of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene is a critical driver in many cancers, with the G12C mutation being a prevalent and actionable target. The development of covalent inhibitors targeting KRAS G12C has opened new avenues for therapeutic intervention. ARS-1323-alkyne is a valuable chemical probe for studying the engagement of these inhibitors with their target in a cellular context.[1] It is a conformational-specific chemical reporter of the KRAS G12C nucleotide state in living cells.[2][3][4] This two-step imaging approach, which utilizes a bioorthogonal click chemistry reaction, allows for the specific visualization and quantification of KRAS G12C engagement by covalent inhibitors.[5] Unlike direct fluorescently labeled inhibitors which can suffer from nonspecific membrane labeling, the this compound followed by click chemistry provides a more specific signal.

These application notes provide detailed protocols for utilizing this compound in high-content imaging assays to assess target occupancy and inform drug development efforts.

Principle of the Method

The imaging strategy involves a two-step process:

-

Target Engagement: Cells expressing KRAS G12C are treated with this compound. This probe contains an alkyne group and covalently binds to the Switch-II pocket of the KRAS G12C mutant protein.

-